REACTION_CXSMILES
|
[OH-].[Na+].O.[CH3:4][C:5]1[CH:6]=[C:7]([CH:10]=[CH:11][CH:12]=1)[CH2:8]Cl.[CH:13](=[O:17])[CH:14]([CH3:16])[CH3:15]>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.O1CCCC1.C1(C)C=CC=CC=1>[CH3:15][C:14]([CH3:16])([CH2:8][C:7]1[CH:10]=[CH:11][CH:12]=[C:5]([CH3:4])[CH:6]=1)[CH:13]=[O:17] |f:0.1,5.6|
|
Name
|
|
Quantity
|
23.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
107 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
catalyst
|
Smiles
|
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(CCl)C=CC1
|
Name
|
|
Quantity
|
50.4 g
|
Type
|
reactant
|
Smiles
|
C(C(C)C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
while stirring vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise to
|
Type
|
ADDITION
|
Details
|
this pre-mix within a period of 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was then maintained at a temperature of 75° C. for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
After separating the phases
|
Type
|
CUSTOM
|
Details
|
removing the solvents, 66.5 g of end product
|
Type
|
CUSTOM
|
Details
|
were obtained by fractional distillation at 0.12 mbar in a temperature range of from 50° C. to 52° C.
|
Name
|
|
Type
|
|
Smiles
|
CC(C=O)(CC1=CC(=CC=C1)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |